molecular formula C19H29N3O2 B2780704 N1-cyclohexyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide CAS No. 954041-98-6

N1-cyclohexyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

Cat. No. B2780704
CAS RN: 954041-98-6
M. Wt: 331.46
InChI Key: WJVXHKLIHJIYGB-UHFFFAOYSA-N
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Description

“N1-cyclohexyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide” is an organic compound that contains a cyclohexyl group, a dimethylamino group, and an oxalamide group . These types of compounds are often used in the synthesis of various products, including pharmaceuticals and polymers .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyclohexyl group would provide a cyclic structure, the dimethylamino group could participate in hydrogen bonding, and the oxalamide group would likely contribute to the compound’s reactivity .

Scientific Research Applications

Structural Characterization and Properties

One study focused on the precise characterization of a related compound, racemic 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, highlighting its intramolecular hydrogen-bonded structure and conformational features different from its hydrochloride and hydrobromide derivatives (L. Tessler & I. Goldberg, 2004).

Chemical Synthesis and Reactivity

Another relevant area of research involves the synthesis and structural analysis of compounds with similar backbones. For example, a novel one-pot synthetic approach developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases the method's simplicity and high yield, providing a new formula for anthranilic acid derivatives and oxalamides (V. Mamedov et al., 2016).

Catalysis and Material Science

The study of nitrogen-doped carbon nanotubes (NCNTs) as metal-free catalysts in the selective allylic oxidation of cyclohexene uses molecular oxygen as an oxidant. This research demonstrates the positive effect of nitrogen dopants on the performance of carbon nanotubes, highlighting their potential in enhancing activity and selectivity for specific oxidation reactions (Yong Cao et al., 2014).

Biological Studies and Potential Therapeutic Applications

A study on binuclear copper(II) complexes bridged by a similar ligand structure demonstrated potent anticancer activities against specific human cancer cell lines. The interactions of these complexes with DNA suggest a mode of intercalation, correlating DNA-binding abilities with antitumor activities (Xiao-Wen Li et al., 2012). This signifies the compound's potential role in developing novel anticancer agents.

properties

IUPAC Name

N'-cyclohexyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-22(2)17-12-10-15(11-13-17)7-6-14-20-18(23)19(24)21-16-8-4-3-5-9-16/h10-13,16H,3-9,14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVXHKLIHJIYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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